2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine is an organic compound that features a pyrimidine ring substituted with biphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where o-chloronitrobenzene and to-chlorophenylboronic acid are used as starting materials. Under nitrogen protection, these reactants are combined with potassium carbonate, KI, and CuI catalyst in DMF and water. The mixture is heated to 130°C for 17 hours, followed by extraction and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyrimidine oxide.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Phenylpyrimidine: A pyrimidine ring substituted with a phenyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine is unique due to the combination of biphenyl and phenyl groups on the pyrimidine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H15ClN2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15ClN2/c23-21-15-20(18-9-5-2-6-10-18)24-22(25-21)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H |
InChI Key |
RTXODVRNOQIGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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